Hydroxy Tipelukast-d6
Description
Hydroxy Tipelukast-d6 (CAS No: 1027597-04-1) is a deuterium-labeled analog of Hydroxy Tipelukast, a metabolite of the leukotriene receptor antagonist Tipelukast. This compound, specifically the sodium salt form (4-(3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid-D6 sodium salt), serves as a critical reference standard in analytical method development, validation, and quality control (QC) during drug synthesis and formulation . Its deuterated structure enhances isotopic stability, improving traceability and accuracy in mass spectrometry (MS) and liquid chromatography (LC) analyses .
Key properties include:
This compound is strictly non-medicinal and intended for industrial or scientific research applications .
Properties
Molecular Formula |
C₂₉H₃₄D₆O₇S |
|---|---|
Molecular Weight |
538.73 |
Synonyms |
4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid; MN-002-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Hydroxy Tipelukast-d6 in biological matrices, and how does its deuterium labeling influence method validation?
- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The deuterium labeling minimizes isotopic interference with the parent compound (Tipelukast) during analysis. Method validation should include selectivity, linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA guidelines. Deuterated internal standards improve recovery rates by correcting for matrix effects .
Q. How is this compound synthesized, and what purity thresholds are critical for its use in pharmacokinetic studies?
- Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via hydrogen-deuterium exchange under controlled acidic/basic conditions. Purity standards require ≥98% isotopic enrichment (confirmed by NMR and high-resolution MS) and ≤0.1% residual non-deuterated impurities. Trace impurities can skew pharmacokinetic data, necessitating rigorous purification via preparative HPLC .
Q. What are the stability considerations for this compound in long-term storage, and how should researchers mitigate degradation?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) are essential. Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles. Degradation products should be monitored via stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to resolve isotopic interference between this compound and endogenous metabolites in complex matrices?
- Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) with a resolving power >30,000 FWHM to distinguish isotopic clusters. Adjust collision energy (20–40 eV) and declustering potentials to minimize in-source fragmentation. Employ matrix-matched calibration curves and post-column infusion to identify ion suppression zones .
Q. What experimental designs address contradictions in reported tissue distribution data for this compound?
- Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., protein precipitation vs. solid-phase extraction). Standardize tissue homogenization (e.g., 1:4 w/v in PBS) and validate recovery rates using isotopically labeled analogs. Cross-validate findings with autoradiography or microdialysis in preclinical models .
Q. How do isotopic effects of deuterium in this compound influence its metabolic stability compared to the non-deuterated parent compound?
- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can reduce CYP450-mediated metabolism by strengthening C-D bonds. Conduct in vitro microsomal assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactors. Compare half-life (t1/2) and intrinsic clearance (Clint) between deuterated and non-deuterated forms. Use ANOVA to assess significance (p <0.05) .
Q. What statistical approaches are recommended to resolve batch-to-batch variability in this compound pharmacokinetic data?
- Methodological Answer : Apply mixed-effects modeling to account for batch-specific random effects. Normalize data using internal standards and perform principal component analysis (PCA) to identify outlier batches. Use Bland-Altman plots to assess agreement between replicates. Recalibrate instruments daily with certified reference materials .
Methodological Notes
- Data Validation : Always include negative controls (matrix without analyte) and positive controls (spiked matrix) in each experimental run.
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest per journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
